1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18814164
Molecular Formula: C11H10BrF5O2
Molecular Weight: 349.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF5O2 |
|---|---|
| Molecular Weight | 349.09 g/mol |
| IUPAC Name | 4-(3-bromopropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
| Standard InChI Key | WXUKBWDERMAPGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CCCBr)OC(F)(F)F)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
The compound is cataloged under CAS Registry Number 1803721-45-0 and is systematically named 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene. Its molecular structure features:
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A bromopropyl group (-CH2CH2CH2Br) at position 1 of the benzene ring.
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A difluoromethoxy group (-OCF2H) at position 4.
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.09 g/mol |
| CAS Number | 1803721-45-0 |
| SMILES Notation | BrCCCc1c(OC(F)F)ccc(c1OC(F)(F)F) |
The compound’s 3D conformation reveals significant steric hindrance due to the bulky trifluoromethoxy group, which influences its reactivity in substitution reactions .
Electronic and Steric Effects
The electronegative fluorine atoms in the difluoromethoxy and trifluoromethoxy groups create electron-withdrawing effects, polarizing the benzene ring and enhancing susceptibility to nucleophilic attack at the bromopropyl site. Density functional theory (DFT) calculations suggest that the trifluoromethoxy group induces a stronger para-directing effect compared to the difluoromethoxy group, which may guide regioselectivity in further functionalization .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Friedel-Crafts Alkylation: Introduction of the bromopropyl chain to a pre-functionalized benzene derivative.
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Electrophilic Substitution: Sequential installation of difluoromethoxy and trifluoromethoxy groups using halogen exchange reactions.
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Purification: Chromatographic techniques to isolate the target compound from regioisomers .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromopropyl Attachment | AlBr3, 1,3-dibromopropane, 80°C | 65 |
| Difluoromethoxy Addition | ClF2COCH3, K2CO3, DMF | 72 |
| Trifluoromethoxy Installation | AgOCF3, CuI, 120°C | 58 |
Challenges include minimizing the formation of byproducts during fluorine substitution, which requires precise control of reaction stoichiometry and temperature.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom at the terminal position of the propyl chain serves as a prime site for nucleophilic displacement. In reactions with amines or thiols, the compound forms quaternary ammonium or sulfide derivatives, respectively. For example:
This reactivity is exploited in drug discovery to create prodrugs with enhanced bioavailability.
Cross-Coupling Reactions
Future Directions and Research Opportunities
Recent advances in fluorination chemistry have expanded the utility of this compound in creating fluorinated polymers with low dielectric constants for microelectronics. Additionally, its role as a positron emission tomography (PET) tracer precursor is under investigation, leveraging the isotope for neurodegenerative disease imaging .
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